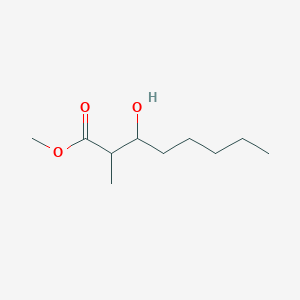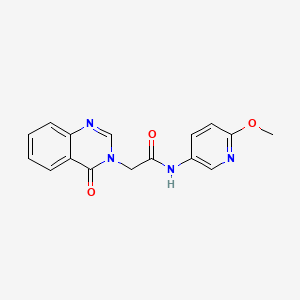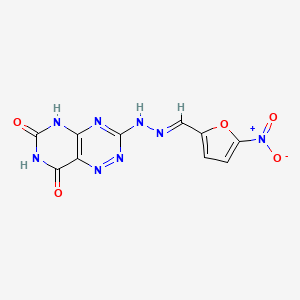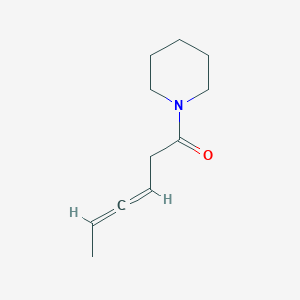![molecular formula C13H12ClN B14146818 4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine CAS No. 172975-99-4](/img/structure/B14146818.png)
4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C13H12ClN It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4’ position, a methyl group at the 2 position, and an amine group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. The starting material, 4’-Chloro-2-methyl[1,1’-biphenyl], undergoes a substitution reaction with an amine source under basic conditions to introduce the amine group at the 3 position. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine may involve a multi-step process starting from commercially available biphenyl derivatives. The process includes halogenation, methylation, and amination steps, each optimized for high yield and purity. Catalysts and optimized reaction conditions are employed to ensure the efficiency and scalability of the process.
化学反应分析
Types of Reactions
4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) in polar aprotic solvents are employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
科学研究应用
4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a building block in the synthesis of polymers and other functional materials.
作用机制
The mechanism of action of 4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
相似化合物的比较
Similar Compounds
- 4’-Chloro-2-methyl[1,1’-biphenyl]
- 2-Methyl[1,1’-biphenyl]-3-amine
- 4’-Chloro[1,1’-biphenyl]-3-amine
Uniqueness
4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine is unique due to the specific combination of substituents on the biphenyl core. The presence of both the chlorine and amine groups at specific positions imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with biological targets and provides a versatile platform for further chemical modifications .
属性
CAS 编号 |
172975-99-4 |
|---|---|
分子式 |
C13H12ClN |
分子量 |
217.69 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-2-methylaniline |
InChI |
InChI=1S/C13H12ClN/c1-9-12(3-2-4-13(9)15)10-5-7-11(14)8-6-10/h2-8H,15H2,1H3 |
InChI 键 |
DIGJLUAGMWGOKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1N)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14146751.png)
![2-[(12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid](/img/structure/B14146752.png)
![3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one](/img/structure/B14146755.png)


![(4E)-5-methyl-2-(4-nitrophenyl)-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14146762.png)

![2-[[6-Amino-2-(4-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146776.png)

![N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide](/img/structure/B14146790.png)
![2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146796.png)
![2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol](/img/structure/B14146798.png)
![3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14146806.png)
